Cas no 1206995-01-8 (2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide)
![2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1206995-01-8x500.png)
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
- F2964-3062
- 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
- AKOS024477872
- 1206995-01-8
- 2-[[1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-N-(1-methylethyl)acetamide
-
- インチ: 1S/C21H22ClN3O2S/c1-14(2)24-20(26)13-28-21-23-12-19(15-7-9-18(27-3)10-8-15)25(21)17-6-4-5-16(22)11-17/h4-12,14H,13H2,1-3H3,(H,24,26)
- InChIKey: HESUSRAITKEBEQ-UHFFFAOYSA-N
- ほほえんだ: C(NC(C)C)(=O)CSC1N(C2=CC=CC(Cl)=C2)C(C2=CC=C(OC)C=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 415.1121258g/mol
- どういたいしつりょう: 415.1121258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 14.39±0.46(Predicted)
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-3062-100mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-2mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-75mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-25mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-20μmol |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-15mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-4mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-10μmol |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-1mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2964-3062-20mg |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1206995-01-8 | 90%+ | 20mg |
$99.0 | 2023-04-28 |
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamideに関する追加情報
Compound CAS No. 1206995-01-8: 2-{[1-(3-Chlorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
The compound with CAS No. 1206995-01-8, named 2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide, is a complex organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of imidazole derivatives, which are known for their versatility and biological activity. The molecule consists of an imidazole ring substituted with a 3-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 5, and a sulfanyl (thioether) group at position 2. Additionally, the sulfanyl group is connected to an acetamide moiety, which further enhances the molecule's functional diversity.
Imidazole derivatives have been extensively studied due to their ability to act as ligands in metal complexes, their role in medicinal chemistry, and their potential as building blocks in organic synthesis. The presence of the 3-chlorophenyl and 4-methoxyphenyl substituents introduces electronic and steric effects that can influence the molecule's reactivity and selectivity. The sulfanyl group adds another layer of functionality, enabling interactions such as thiol-based chemistry or participation in redox reactions.
Recent studies have highlighted the importance of imidazole-based compounds in drug discovery, particularly in targeting enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, the sulfanyl group in this compound could potentially act as a bioisostere or serve as a site for further functionalization to enhance pharmacokinetic properties. The N-(propan-2-yl)acetamide moiety adds lipophilicity, which is often desirable for improving drug absorption and bioavailability.
The synthesis of this compound likely involves a multi-step process, including nucleophilic substitution or coupling reactions to introduce the imidazole ring and its substituents. The use of microwave-assisted synthesis or catalytic methods could further optimize the reaction conditions, ensuring high yields and purity. Researchers have increasingly turned to such techniques to streamline the preparation of complex molecules like this one.
In terms of applications, this compound could serve as a lead molecule for developing new therapeutic agents or as an intermediate in the synthesis of more complex structures. Its unique combination of functional groups makes it a promising candidate for exploring novel chemical reactions or investigating its interaction with biological systems.
From an analytical standpoint, modern techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide detailed insights into the molecular structure and conformation of this compound. These studies are essential for understanding its physical properties and behavior under different conditions.
In conclusion, CAS No. 1206995-01-8 represents a sophisticated organic molecule with significant potential in chemical research and development. Its structure combines several functional groups that offer opportunities for both fundamental studies and applied research. As advancements in synthetic chemistry continue to unfold, compounds like this one will undoubtedly play a crucial role in driving innovation across various scientific disciplines.
1206995-01-8 (2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide) 関連製品
- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)
- 851132-05-3(N-(1,3-benzothiazol-2-yl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 958026-59-0(Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate)
- 2171978-57-5(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid)
- 2034567-12-7(2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 2098065-30-4(4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine)
- 914335-24-3(2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-)
- 2287300-37-0(tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)
- 2154769-39-6((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 1212901-05-7(5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine)




